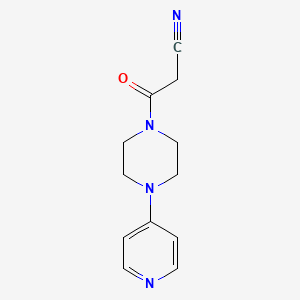![molecular formula C12H14ClNO3 B1477518 2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2097982-37-9](/img/structure/B1477518.png)
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Descripción general
Descripción
The compound’s name suggests that it is a derivative of benzene, which is a common aromatic compound. The “2-chloro-1” part indicates a chlorine atom attached to the second carbon atom in the benzene ring. The “(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one” part is more complex and suggests additional functional groups and a possibly cyclic structure attached to the first carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a new functional group or modifying the existing structure. Common reactions for synthesizing aromatic compounds include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution. The compound’s reactivity could be studied using various experimental techniques and theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. Computational methods can also be used to predict some of these properties .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
The synthesis and applications of chemical compounds related to 2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, such as omeprazole, highlight its significance in pharmaceutical research. Omeprazole, a proton pump inhibitor, inhibits gastric ATPase enzyme by targeting its sulfhydryl groups. Novel synthesis processes have been developed to address pharmaceutical impurities, showcasing the chemical's role in improving drug formulation and stability. This highlights the compound's importance in developing medications with fewer impurities and enhanced efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Impact Studies
Investigations into the environmental fate and behavior of chemical compounds structurally related to 2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, such as parabens, offer insights into their ecological impact. Studies on parabens, used as preservatives in various products, reveal their persistence and bioaccumulation potential in aquatic environments. These findings are crucial for assessing the environmental risks associated with widespread use of chemically related compounds and for developing strategies to mitigate their impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Organic Pollutant Degradation
Research on the degradation of organic pollutants using redox mediators provides valuable information on the potential environmental applications of compounds like 2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one. The use of redox mediators in conjunction with enzymes has shown promise in breaking down recalcitrant organic compounds in wastewater, suggesting potential applications in pollution control and environmental remediation (Husain & Husain, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGZKMNLRRYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477443.png)







![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477455.png)
